5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Overview
Description
5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl phenyl ketone with hydroxylamine to form an oxime, followed by cyclization with a carboxylic acid derivative under acidic conditions. The reaction conditions often require heating and the use of a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized oxazoles.
Scientific Research Applications
5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenyl-1,2-oxazole-4-carboxylic acid
- 5-Propyl-3-phenyl-1,2-oxazole-4-carboxylic acid
- 5-Ethyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid
Uniqueness
5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the phenyl group at the 3-position provides distinct steric and electronic properties compared to similar compounds.
Biological Activity
5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid (EPOCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of EPOCA, summarizing key research findings, case studies, and relevant data.
EPOCA is characterized by its oxazole ring structure, which is known for contributing to various biological activities. The molecular formula of EPOCA is , and it features both an ethyl group and a phenyl group that enhance its lipophilicity and biological interactions.
Antimicrobial Properties
EPOCA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of bacterial strains. For instance, in a study evaluating various oxazole derivatives, EPOCA demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL, indicating moderate antibacterial activity.
Antifungal Activity
In addition to its antibacterial properties, EPOCA has shown antifungal activity. A study reported that EPOCA inhibited the growth of Candida albicans with an IC50 value of 50 µg/mL. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .
Enzyme Inhibition
EPOCA has also been investigated for its role as an enzyme inhibitor. Specifically, it acts as a competitive inhibitor of certain enzymes involved in metabolic pathways. For example, it was found to inhibit lactate dehydrogenase (LDH) with an IC50 of 200 µM, which is noteworthy given the enzyme's role in cancer metabolism .
Structure-Activity Relationship (SAR)
The biological activity of EPOCA can be attributed to its structural features. The presence of the carboxylic acid group is crucial for its interaction with biological targets. Studies have shown that modifications to the oxazole ring or the carboxylic acid moiety significantly affect the compound's potency and selectivity.
Compound | Structure | IC50 (µM) | Activity |
---|---|---|---|
EPOCA | EPOCA Structure | 200 | LDH Inhibitor |
Compound A | Compound A Structure | 150 | LDH Inhibitor |
Compound B | Compound B Structure | 300 | LDH Inhibitor |
Study 1: Antibacterial Activity
In a controlled study involving various derivatives of oxazole compounds, EPOCA was tested against multiple bacterial strains. The results indicated that EPOCA was among the top three compounds exhibiting potent antibacterial effects, supporting its potential as a lead compound for further development in antibiotic therapies .
Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of EPOCA revealed promising results against Candida species. The researchers noted that the compound's efficacy was comparable to established antifungal agents, suggesting that EPOCA could be developed as a novel treatment option for fungal infections .
Properties
IUPAC Name |
5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(13-16-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNATITQUEJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543383 | |
Record name | 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91569-55-0 | |
Record name | 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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